

# Spectroscopic Data for N-Boc-3-aminophenylacetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *N*-Boc-3-aminophenylacetic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Boc-3-aminophenylacetic acid**, a key building block in the synthesis of various pharmaceuticals and bioactive molecules. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

## Molecular Structure and Properties

- IUPAC Name: (3-((tert-butoxycarbonyl)amino)phenyl)acetic acid
- Molecular Formula:  $C_{13}H_{17}NO_4$  [\[1\]](#)
- Molecular Weight: 251.28 g/mol [\[1\]](#)
- CAS Number: 123036-51-1 [\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Below are the  $^1H$  NMR data and expected  $^{13}C$  NMR chemical shifts for **N-Boc-3-aminophenylacetic acid**.

### $^1H$ NMR Data

The  $^1\text{H}$  NMR spectrum of **N-Boc-3-aminophenylacetic acid** in  $\text{CDCl}_3$  exhibits characteristic signals corresponding to the aromatic, methylene, and Boc-protecting group protons.<sup>[1]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.31	Doublet	2H	Aromatic CH
7.20	Doublet	2H	Aromatic CH
6.56	Broad Singlet	1H	NH
3.59	Singlet	2H	$\text{CH}_2$ (methylene)
1.50	Singlet	9H	$\text{C}(\text{CH}_3)_3$ (Boc group)

## Expected $^{13}\text{C}$ NMR Data

While a specific experimental  $^{13}\text{C}$  NMR spectrum for **N-Boc-3-aminophenylacetic acid** is not readily available in the searched literature, the expected chemical shifts can be predicted based on the functional groups present in the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~171-176	$\text{C}=\text{O}$ (Carboxylic Acid)
~152-156	$\text{C}=\text{O}$ (Boc carbamate)
~138-142	Aromatic C (quaternary, C-NH)
~134-138	Aromatic C (quaternary, C- $\text{CH}_2$ )
~118-130	Aromatic CH
~80-82	$\text{C}(\text{CH}_3)_3$ (Boc quaternary carbon)
~40-45	$\text{CH}_2$ (methylene)
~28	$\text{C}(\text{CH}_3)_3$ (Boc methyl carbons)

## Infrared (IR) Spectroscopy

The IR spectrum of **N-Boc-3-aminophenylacetic acid** will display characteristic absorption bands corresponding to the various functional groups in the molecule.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description of Vibration
~3300 (broad)	O-H	Carboxylic acid O-H stretch
~3300-3400	N-H	Amide N-H stretch
~2850-3000	C-H	Aliphatic C-H stretch
~1700-1725	C=O	Carboxylic acid C=O stretch
~1680-1700	C=O	Amide I band (C=O stretch)
~1510-1550	N-H	Amide II band (N-H bend)
~1600, ~1475	C=C	Aromatic C=C stretch
~1160-1250	C-O	C-O stretch (from ester-like Boc)
~1220-1320	C-O	Carboxylic acid C-O stretch

## Mass Spectrometry (MS)

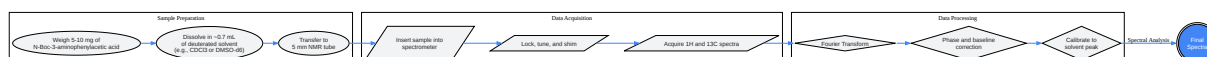
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For **N-Boc-3-aminophenylacetic acid**, electrospray ionization (ESI) is a suitable method.

m/z	Ion	Description
252.1230	[M+H] <sup>+</sup>	Protonated molecular ion
274.1049	[M+Na] <sup>+</sup>	Sodium adduct
196.0811	[M-C <sub>4</sub> H <sub>9</sub> +H] <sup>+</sup>	Loss of tert-butyl group from Boc
152.0706	[M-Boc+H] <sup>+</sup>	Loss of the entire Boc group

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### NMR Spectroscopy Protocol



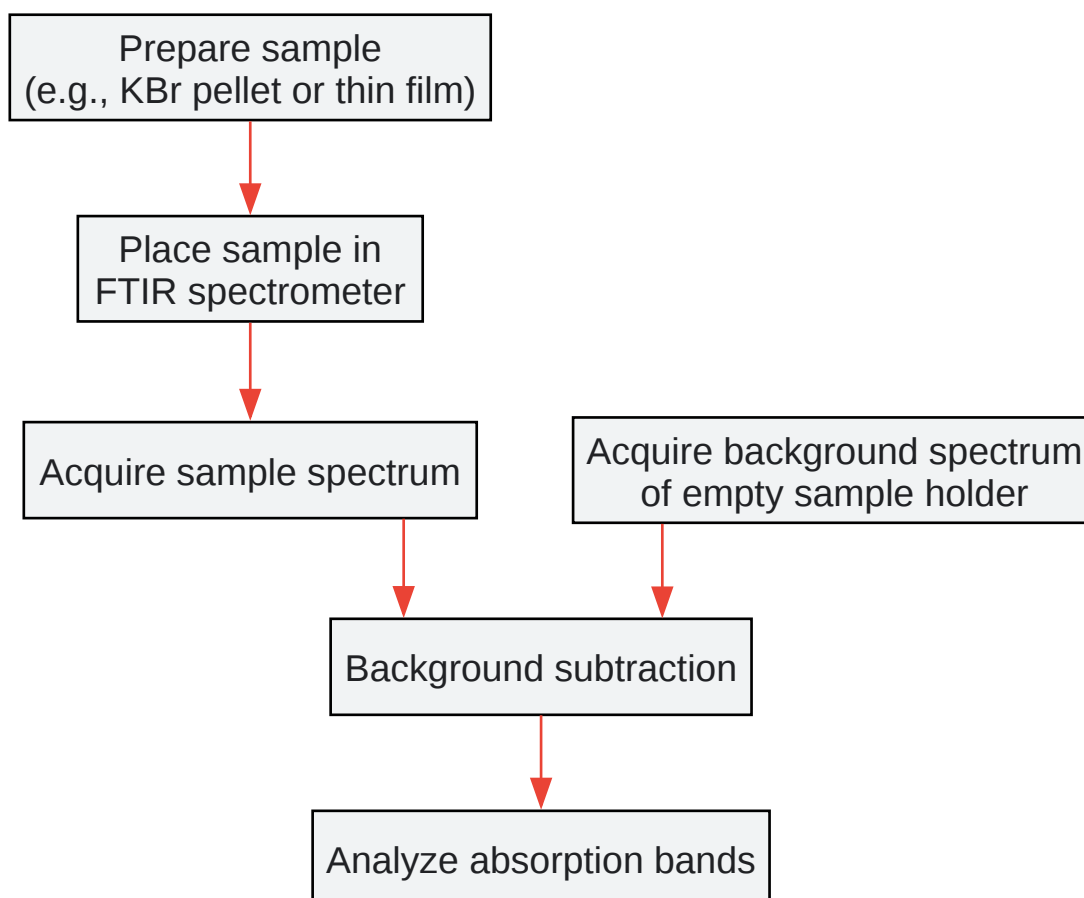
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#### NMR Experimental Workflow

- **Sample Preparation:** Weigh 5-10 mg of **N-Boc-3-aminophenylacetic acid** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:** Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **Data Acquisition:**
  - <sup>1</sup>H NMR: Acquire a <sup>1</sup>H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).
  - <sup>13</sup>C NMR: Acquire a proton-decoupled <sup>13</sup>C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).
- **Data Processing:** Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

- Analysis: Calibrate the spectra using the residual solvent peak. Integrate the peaks in the  $^1\text{H}$  spectrum and assign all signals in both spectra to the corresponding atoms in the structure.

## IR Spectroscopy Protocol



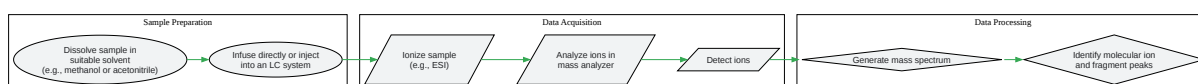
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### FTIR Experimental Workflow

- Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of **N-Boc-3-aminophenylacetic acid** with dry KBr powder and press it into a thin, transparent pellet.
- Background Measurement: Acquire a background spectrum of the empty sample holder to account for atmospheric  $\text{CO}_2$  and  $\text{H}_2\text{O}$ .
- Sample Measurement: Place the KBr pellet in the FTIR spectrometer and acquire the sample spectrum.

- **Data Processing:** The instrument software will automatically subtract the background spectrum from the sample spectrum.
- **Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry Protocol



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### Mass Spectrometry Experimental Workflow

- **Sample Preparation:** Dissolve a small amount of **N-Boc-3-aminophenylacetic acid** in a suitable solvent such as methanol or acetonitrile.
- **Sample Introduction:** Introduce the sample into the mass spectrometer. This can be done via direct infusion or by injection into a liquid chromatography (LC) system coupled to the mass spectrometer.
- **Ionization:** Ionize the sample using an appropriate technique, such as electrospray ionization (ESI) in positive or negative ion mode.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) in the mass analyzer.
- **Detection:** The separated ions are detected, and a mass spectrum is generated.
- **Analysis:** Identify the molecular ion peak and characteristic fragment ions to confirm the structure and molecular weight of the compound.

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## References

- 1. 3-Aminophenylacetic acid, N-BOC protected CAS#: 123036-51-1 [m.chemicalbook.com]
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